molecular formula C11H13BrN4O2 B2585097 Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate CAS No. 2416233-73-1

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate

Cat. No. B2585097
CAS RN: 2416233-73-1
M. Wt: 313.155
InChI Key: ULNWGKNVXZTHKO-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods. It has been found to have a unique mechanism of action and can produce significant biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Optimization

Research on compounds structurally related to "Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate" often focuses on the synthesis and optimization of ligands for receptor targeting. For example, Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands, showcasing the process of optimizing potency through systematic modifications, highlighting the chemical versatility and potential of pyrimidine derivatives in designing receptor-specific ligands (Altenbach et al., 2008).

Pharmacological Potential

The pharmacological exploration of pyrazolo[1,5-a]pyrimidines, and related structures, often targets their potential as inhibitors or activators in various biological pathways. Peng Li et al. (2016) identified a novel scaffold for phosphodiesterase 1 (PDE1) inhibitors, demonstrating the therapeutic potential of pyrazolopyrimidinones in treating cognitive deficits and other central nervous system disorders (Peng Li et al., 2016).

Antimicrobial and Antitumor Activities

Novel pyrazolo[3,4-d]pyrimidine-based compounds have been evaluated for their antimicrobial and antitumor activities. For instance, Amjad Ali et al. (2003) reported on derivatives that inhibit DNA polymerase III in Staphylococcus aureus, underscoring the antimicrobial promise of pyrazolo[3,4-d]pyrimidines (Amjad Ali et al., 2003).

Molecular Design and Drug Development

The design and synthesis of compounds with specific biological targets are a key application area. The work by Zhi-Wei Wang et al. (2022) on photoredox-catalyzed amination showcases innovative approaches to constructing complex molecules, potentially opening new avenues for drug development (Zhi-Wei Wang et al., 2022).

Structural Analysis and Material Science

Studies also extend to the examination of structural properties and the development of materials with specific functions. J. Portilla et al. (2006) investigated the hydrogen-bonded structures of pyrazolo[1,5-a]pyrimidines, contributing to the understanding of their crystalline properties and potential applications in material science (J. Portilla et al., 2006).

properties

IUPAC Name

tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-8-5-14-16-6-7(12)4-13-9(8)16/h4-6H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNWGKNVXZTHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2N=CC(=CN2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate

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